molecular formula C20H13N3O2 B1508026 2-(1,3-Dioxoisoindolin-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile CAS No. 1029691-07-3

2-(1,3-Dioxoisoindolin-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile

Cat. No. B1508026
Key on ui cas rn: 1029691-07-3
M. Wt: 327.3 g/mol
InChI Key: NBNLXVDIURVLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07968587B2

Procedure details

Mix (±)-2-(3-oxo-cyclopentyl)-isoindole-1,3-dione (12.7 g, 55.3 mmol) and 4-cyanophenylhydrazine-HCl (8.53 g, 50.3 mmol) in HOAc (200 mL) and 4N HCl dioxane (50 mL). Using mechanical stirring, heat the reaction to 90° C. for 18 h, then add additional 4N HCl dioxane (20 mL). Heat the reaction to 100° C. for 18 h. Dilute the reaction mixture with water (600 mL) and collect a black solid by vacuum filtration. Sonicate the solid with MeOH (200 mL), then collect and dry in a vacuum oven to give 10.94 g (66%) of a gray-brown solid. MS (m/z): 328 (M+1), 326 (M−1).
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
8.53 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:6][CH2:5][CH:4]([N:7]2[C:15](=[O:16])[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8]2=[O:17])[CH2:3]1.Cl.[C:19]([C:21]1[CH:26]=[CH:25][C:24]([NH:27]N)=[CH:23][CH:22]=1)#[N:20]>CC(O)=O.O1CCOCC1.Cl.O>[O:17]=[C:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:15](=[O:16])[N:7]1[CH:4]1[CH2:5][C:6]2[NH:27][C:24]3[CH:23]=[CH:22][C:21]([C:19]#[N:20])=[CH:26][C:25]=3[C:2]=2[CH2:3]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
O=C1CC(CC1)N1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
8.53 g
Type
reactant
Smiles
Cl.C(#N)C1=CC=C(C=C1)NN
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1.Cl
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat
CUSTOM
Type
CUSTOM
Details
the reaction to 90° C. for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
the reaction to 100° C. for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
collect a black solid
FILTRATION
Type
FILTRATION
Details
by vacuum filtration
CUSTOM
Type
CUSTOM
Details
Sonicate the solid with MeOH (200 mL)
CUSTOM
Type
CUSTOM
Details
collect
CUSTOM
Type
CUSTOM
Details
dry in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
O=C1N(C(C2=CC=CC=C12)=O)C1CC2=C(NC=3C=CC(=CC23)C#N)C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.94 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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